Ammonium 2-(4-nonylphenoxy)ethyl sulfate
Description
Historical Context of Research on Alkylphenol Ethoxylate Derivatives and Related Anionic Surfactants
The study and use of surfactants date back to ancient times, with the earliest evidence of soap-like materials from around 2800 BC in Babylon. ripublication.com However, the development of synthetic surfactants is a more recent endeavor. Anionic surfactants, which ionize in water to form a negatively charged ion, represent the oldest and largest category of synthetic surfactants by production volume. researchgate.netjnfuturechemical.com Their history began in World War I with the creation of the first synthetic detergent in Germany. jnfuturechemical.com
Alkylphenol ethoxylates (APEs) emerged as commercially important non-ionic surfactants nearly 50 years ago and have been used extensively in cleaning products and various industrial processes. cleaninginstitute.org The most significant among these is nonylphenol ethoxylate (NPEO), which accounts for about 80% of the total APE market. cleaninginstitute.org These compounds were favored for many years due to their optimal cost-to-performance ratio. windows.net Research in the latter half of the 20th century focused heavily on the efficacy and application of these surfactants. However, since the 1970s, and more intensively from the 1990s, research has shifted towards their environmental impact. researchgate.netservice.gov.uk This shift was prompted by concerns over the degradation of APEs into more persistent and toxic compounds like nonylphenol (NP) and octylphenol (B599344) (OP). service.gov.uknih.gov
Structural Classification and Positioning within Contemporary Surfactant Chemistry
Ammonium (B1175870) 2-(4-nonylphenoxy)ethyl sulfate (B86663) is classified as an anionic surfactant. sancolo.com Its molecular structure contains a hydrophobic (water-repelling) part and a hydrophilic (water-attracting) part, a defining characteristic of all surfactants. researchgate.net
The structure can be broken down as follows:
A nonylphenol group : This consists of a phenol (B47542) ring substituted with a nine-carbon alkyl chain (nonyl group). This is the primary hydrophobic component.
An ethoxy chain : A short chain of ethylene (B1197577) oxide units links the nonylphenol group to the sulfate group.
A sulfate group : This is the hydrophilic head of the molecule. It is negatively charged, which makes the surfactant anionic.
An ammonium ion : This positively charged counter-ion balances the negative charge of the sulfate group. nih.gov
Within the landscape of modern surfactant chemistry, this compound belongs to the family of alkylphenol ethoxylate sulfates (APES). These are derived from non-ionic alkylphenol ethoxylates by sulfating the terminal hydroxyl group of the ethoxylate chain, thereby converting it into an anionic surfactant. windows.net This conversion often enhances properties like foaming and detergency, making them suitable for a wide range of applications including emulsion polymerization. windows.netresearchgate.net
Table 1: Chemical and Physical Properties of Ammonium 2-(4-nonylphenoxy)ethyl sulfate
| Property | Value |
|---|---|
| IUPAC Name | azanium;2-(4-nonylphenoxy)ethyl sulfate nih.gov |
| Molecular Formula | C17H31NO5S nih.gov |
| Molecular Weight | 361.5 g/mol nih.gov |
| Chemical Class | Anionic Surfactant, Alkylphenol Ethoxylate Sulfate windows.netnih.gov |
Rationale for Comprehensive Academic Inquiry into this compound: Addressing Research Gaps and Emerging Scientific Challenges
The primary impetus for academic research into this compound and related compounds stems from significant environmental and health concerns. verisk.com Research has shown that APEs can degrade in the environment and in wastewater treatment plants into alkylphenols such as nonylphenol (NP) and octylphenol (OP). nih.gov These degradation products are more persistent and toxic than the parent APE compounds. service.gov.uk
A major scientific challenge is the endocrine-disrupting potential of these metabolites. nih.govverisk.com Nonylphenol is a xenoestrogen, meaning it can mimic the hormone estrogen, potentially leading to adverse reproductive effects in wildlife and posing risks to human health. verisk.comwikipedia.org This has led to restrictions on the use of nonylphenols and their ethoxylates in various applications in regions like the European Union. researchgate.netwikipedia.org
These concerns have created a significant research gap and a demand for effective, less harmful alternatives. windows.netresearchgate.net Academic inquiry is therefore focused on several key areas:
Environmental Fate and Transport : Studying how compounds like this compound behave and break down in different environmental compartments, such as water and sediment. nih.gov
Toxicity and Endocrine Disruption : Assessing the full toxicological profile of the surfactant and its degradation products. verisk.com
Development of Alternatives : Synthesizing and evaluating APEO-free surfactants that can match the performance of traditional APEs without the associated environmental risks. researchgate.netresearchgate.net Research into alternatives includes exploring different hydrophobes and using technologies like narrow-range ethoxylation to create safer anionic surfactants. windows.net
Table 2: Key Drivers for Academic Research on this compound
| Research Driver | Description |
|---|---|
| Environmental Persistence | Degradation products like nonylphenol are persistent in the environment. service.gov.uknih.gov |
| Endocrine Disruption | Nonylphenol is a known xenoestrogen, posing risks to wildlife and humans. verisk.comwikipedia.org |
| Regulatory Pressure | Increasing government regulations restricting the use of APEs. researchgate.netwikipedia.org |
| Need for Alternatives | High demand for safer, effective surfactants for industrial applications. windows.netresearchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
azanium;2-(4-nonylphenoxy)ethyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O5S.H3N/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)21-14-15-22-23(18,19)20;/h10-13H,2-9,14-15H2,1H3,(H,18,19,20);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCWGZGQNDVYCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOS(=O)(=O)[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31691-97-1 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-sulfo-ω-(4-nonylphenoxy)-, ammonium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31691-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31691-97-1 | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-(4-nonylphenoxy)-, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthetic Methodologies and Chemical Derivatization of Ammonium 2 4 Nonylphenoxy Ethyl Sulfate
Established Synthetic Pathways for Ammonium (B1175870) 2-(4-nonylphenoxy)ethyl sulfate (B86663)
The conventional synthesis of Ammonium 2-(4-nonylphenoxy)ethyl sulfate is a well-established industrial process. It commences with the production of nonylphenol, which is then subjected to ethoxylation. The resulting nonylphenol ethoxylate is subsequently sulfated and neutralized to produce the desired ammonium salt.
Detailed Reaction Mechanisms of Nonylphenol Ethoxylation
The synthesis of the precursor, nonylphenol, is typically achieved through the acid-catalyzed alkylation of phenol (B47542) with nonene. tandfonline.com This reaction yields a complex mixture of nonylphenol isomers. dtu.dk The subsequent ethoxylation of nonylphenol is a crucial step that dictates the surfactant properties of the final product. This process is most commonly carried out via a base-catalyzed mechanism.
In this mechanism, a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is used as a catalyst. acs.org The reaction proceeds through the following steps:
Initiation: The catalyst, a hydroxide ion, deprotonates the phenolic hydroxyl group of nonylphenol, forming a more nucleophilic phenoxide ion and a water molecule.
Propagation: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the ethylene (B1197577) oxide ring in a ring-opening reaction. This results in the formation of an alkoxide. This process is repeated as more ethylene oxide molecules are added to the growing polyoxyethylene chain. Each addition of an ethylene oxide unit regenerates an alkoxide, which can then react with another ethylene oxide molecule.
Termination: The reaction is typically terminated by neutralizing the catalyst with an acid, such as acetic acid or phosphoric acid. This protonates the alkoxide, resulting in the final nonylphenol ethoxylate with a terminal hydroxyl group.
The distribution of the number of ethylene oxide units in the final product, known as the ethoxamer distribution, follows a Poisson-like distribution. This distribution can be influenced by the reaction conditions and the catalyst used.
An alternative to the traditional base-catalyzed process is the use of double metal cyanide (DMC) catalysts. These catalysts can provide a more controlled ethoxylation process, leading to a narrower ethoxamer distribution and potentially higher yields. researchgate.net The mechanism with DMC catalysts is more complex and is believed to involve the coordination of the ethylene oxide to the metal centers of the catalyst.
Sulfation and Neutralization Processes for Ammonium Salt Formation
The terminal hydroxyl group of the nonylphenol ethoxylate is the site for the subsequent sulfation reaction. There are two primary industrial methods for the sulfation of alcohol ethoxylates: reaction with sulfamic acid and reaction with sulfur trioxide (SO₃).
Sulfation with Sulfamic Acid:
This method is a milder and more selective process for sulfating alcohol ethoxylates. dtu.dk The reaction of nonylphenol ethoxylate with sulfamic acid directly produces the ammonium salt of the sulfate ester. dtu.dknih.gov A key advantage of this method is that sulfamic acid selectively sulfates the hydroxyl group without causing sulfonation of the aromatic ring, which can be a side reaction with more aggressive sulfating agents. dtu.dk The reaction is typically carried out by heating the nonylphenol ethoxylate with a slight molar excess of sulfamic acid. dtu.dk The use of urea as a catalyst in this reaction has been shown to significantly increase the conversion rate.
R-O-(CH₂CH₂O)n-H + H₂NSO₃H → R-O-(CH₂CH₂O)n-SO₃⁻NH₄⁺
Sulfation with Sulfur Trioxide (SO₃):
Sulfation with sulfur trioxide is a more reactive and less expensive process compared to the use of sulfamic acid. researchgate.net However, SO₃ is a very strong sulfating agent and can lead to the undesirable side reaction of sulfonating the phenol ring in alkylphenol ethoxylates. researchgate.net This can result in poorer surfactant properties and the formation of byproducts. To mitigate this, the reaction is often carried out in a continuous thin-film reactor to ensure rapid and controlled reaction.
The reaction with SO₃ first produces a sulfuric acid ester (an acid sulfate):
R-O-(CH₂CH₂O)n-H + SO₃ → R-O-(CH₂CH₂O)n-SO₃H
Neutralization:
When SO₃ is used as the sulfating agent, a subsequent neutralization step is required to form the ammonium salt. The resulting alkyl ether sulfuric acid is highly acidic and unstable, so it must be neutralized promptly. nih.gov This is achieved by reacting the acid sulfate with a base. For the production of this compound, ammonia or ammonium hydroxide is used as the neutralizing agent. mdpi.com
The neutralization reaction is as follows:
R-O-(CH₂CH₂O)n-SO₃H + NH₃ → R-O-(CH₂CH₂O)n-SO₃⁻NH₄⁺
Catalytic Systems and Their Impact on Yield, Selectivity, and Purity
| Process Step | Catalyst/Reagent | Impact on Yield, Selectivity, and Purity |
| Nonylphenol Synthesis | Acid catalysts (e.g., phosphorous acid) | Influences the degree of branching in the nonyl group, which can affect the surfactant's properties. |
| Ethoxylation | Base catalysts (e.g., KOH, NaOH) | Results in a broad ethoxamer distribution (Poisson-like). Higher catalyst concentrations can lead to increased side reactions and broader distributions. |
| Double Metal Cyanide (DMC) catalysts | Produces a narrower ethoxamer distribution, leading to a more uniform product with potentially improved performance characteristics. Allows for higher productivity processes. researchgate.net | |
| Sulfation | Sulfamic Acid | High selectivity for the hydroxyl group, minimizing ring sulfonation and leading to a purer product. The direct formation of the ammonium salt simplifies the process. dtu.dk |
| Urea (as catalyst with Sulfamic Acid) | Increases the conversion rate of the sulfation reaction, leading to a higher yield of the desired product. | |
| Sulfur Trioxide (SO₃) | A highly reactive agent that can lead to high yields but also to side reactions like ring sulfonation, which reduces purity. The process requires careful control to maintain selectivity. researchgate.net | |
| V₂O₅ (for SO₃ production) | Catalyst used for the oxidation of sulfur dioxide to sulfur trioxide in the on-demand production of SO₃ for sulfation. |
Exploration of Novel and Green Chemistry Approaches in Synthesis
In response to growing environmental concerns associated with traditional surfactant production, research has focused on developing more sustainable and "green" synthetic methodologies. These approaches aim to utilize renewable feedstocks, employ more environmentally benign reaction conditions, and improve energy efficiency.
Bio-based Feedstocks and Sustainable Reaction Conditions
A key focus of green chemistry in surfactant synthesis is the replacement of petrochemical-based feedstocks with renewable alternatives. acs.orgnih.gov For the synthesis of compounds like this compound, this involves finding bio-based substitutes for both nonylphenol and ethylene oxide.
Bio-based Alternatives to Nonylphenol:
Several renewable resources are being explored as potential replacements for the alkylphenol hydrophobe. These include:
Fatty Alcohols: Derived from plant oils (e.g., coconut, palm) and animal fats, these can be used to produce alcohol ethoxylates, which are common alternatives to alkylphenol ethoxylates. acs.org
Phloretic Acid: A renewable biomass-derived compound that can be esterified with fatty alcohols and then alkoxylated to produce bio-based nonionic surfactants with comparable properties to traditional ones. nih.gov
Polysaccharides: Abundant and structurally diverse biopolymers, such as those derived from fruit peels (polygalacturonic acid) or algae (alginic acid), can be chemically modified to create surfactants. uml.edu
Nonylcyclohexanol: This can be used to produce nonylcyclohexanol ethoxylates, which have been proposed as a greener alternative to nonylphenol ethoxylates due to their lower biotoxicity and better biodegradability. researchgate.netbohrium.com
Sustainable Ethoxylation and Sulfation:
Efforts are also being made to make the ethoxylation and sulfation processes more sustainable. This includes the use of enzymatic catalysts, which can operate under milder reaction conditions (lower temperature and pressure) and with higher selectivity, reducing energy consumption and byproduct formation. tandfonline.comdtu.dk
Enzymatic Synthesis:
Enzymes, such as lipases and proteases, are being investigated as biocatalysts for the synthesis of various surfactants. dtu.dktandfonline.com These enzymatic methods offer several advantages over traditional chemical synthesis, including:
Milder Reaction Conditions: Enzymatic reactions typically occur at or near room temperature and atmospheric pressure, reducing energy consumption.
High Selectivity: Enzymes can exhibit high chemo-, regio-, and stereoselectivity, leading to purer products and fewer side reactions.
Use of Renewable Feedstocks: Enzymes are well-suited for the conversion of bio-based raw materials like sugars and vegetable oils into surfactants. tandfonline.com
Microwave-Assisted and Other Energy-Efficient Synthetic Routes
To improve the energy efficiency of surfactant synthesis, alternative energy sources are being explored. Microwave-assisted synthesis has emerged as a promising technique for accelerating chemical reactions and reducing energy consumption.
Microwave-Assisted Synthesis:
Microwave irradiation can significantly reduce reaction times compared to conventional heating methods. This is due to the direct and efficient heating of the reaction mixture. Microwave-assisted methods have been successfully applied to the synthesis of various organic compounds, including surfactants. nih.gov For example, polysaccharide-based surfactants have been synthesized using both conventional and microwave-assisted methods, with the latter offering a more rapid process. turi.org The application of microwave heating in combination with green solvents, such as nonionic surfactants themselves, is also being explored for the synthesis of other materials, demonstrating the potential for more sustainable chemical processes. mdpi.comresearchgate.net
The following table summarizes some of the green chemistry approaches being explored for the synthesis of surfactants analogous to this compound:
| Green Approach | Description | Potential Benefits |
| Bio-based Feedstocks | Replacement of nonylphenol with alternatives from renewable sources like fatty alcohols, phloretic acid, and polysaccharides. nih.govuml.edu | Reduced reliance on fossil fuels, improved biodegradability, and potentially lower toxicity. |
| Enzymatic Synthesis | Use of enzymes (e.g., lipases) as catalysts for esterification and other reactions. tandfonline.comdtu.dk | Milder reaction conditions, higher selectivity, reduced energy consumption, and fewer byproducts. |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reaction rates. nih.govturi.org | Significantly reduced reaction times, lower energy consumption, and potentially higher yields. |
Synthesis and Characterization of Structurally Modified Analogues and Derivatives
The nonylphenol precursor used in the synthesis of ethoxylates is typically a complex mixture of isomers, with the nonyl group being predominantly branched and attached to the para-position of the phenol ring mst.dk. While linear nonylphenols exist, the branched isomers are more common in commercial production. This inherent isomerism in the hydrophobic tail has significant implications for the properties of the resulting sulfated ethoxylate.
Studies on alcohol ethoxylates, which serve as a relevant model, have shown that the structure of the hydrocarbon tail strongly influences surfactant efficiency. Surfactants with a linear hydrocarbon chain where the hydrophilic group is attached at the C-1 position are generally the most efficient nih.govresearchgate.net. Branched structures, due to their increased bulkiness, tend to be less efficient in reducing surface and interfacial tension nih.govresearchgate.net. This suggests that analogues of this compound derived from linear nonylphenol would exhibit different, likely more efficient, surfactant properties compared to those derived from the more common branched nonylphenol.
The length of the alkyl chain, while fixed at nine carbons in nonylphenol, is another critical parameter in surfactant design. Generally, increasing the length of the hydrophobic alkyl chain leads to a decrease in the critical micelle concentration (CMC) of the surfactant ugr.es.
The degree of ethoxylation, or the number of ethylene oxide (EO) units in the polyoxyethylene chain, is a crucial factor in determining the properties of the final sulfated compound. This parameter directly influences the hydrophilic-lipophilic balance (HLB) of the molecule. An increase in the number of EO units leads to higher water solubility mst.dk.
The physical state of nonylphenol ethoxylates is also dependent on the ethoxylation degree. For instance, those with 1 to 13 EO units are liquids, while those with 20 or more are waxy solids mst.dk. This has practical implications for the handling and formulation of these precursors. The viscosity of the ethoxylate also increases with the length of the polyethylene (B3416737) oxide chain mst.dk.
The chemical consequence of modulating the ethoxylation degree extends to the subsequent sulfation step. The terminal hydroxyl group of the polyoxyethylene chain is the site of sulfation. A longer, more flexible chain might influence the accessibility and reactivity of this hydroxyl group, potentially affecting the kinetics and efficiency of the sulfation reaction. Furthermore, the length of the EO chain has been shown to impact the biodegradation rate of these compounds, with a slower rate observed for longer chains mst.dkmst.dk.
A study on the wettability effects of ethoxylated nonylphenols with varying ethylene oxide chain lengths on a coal surface found that an intermediate chain length (NPEO-8) was most effective at improving hydrophobicity compared to shorter or longer chains (NPEO-10 and NPEO-12) researchgate.net. This suggests that there is an optimal degree of ethoxylation for specific applications, and this principle would apply to the sulfated derivatives as well.
| Average Number of Ethylene Oxide Units | Physical State at Room Temperature | General Solubility in Water |
|---|---|---|
| 1-6 | Liquid | Insoluble to Dispersible |
| 7-13 | Liquid | Soluble |
| 14-15 | Paste-like Liquid | Soluble |
| >20 | Waxy Solid | Soluble |
The terminal sulfate group of this compound can be modified in several ways to alter the compound's properties. This includes changing the counter-ion or replacing the sulfate group with other anionic functionalities.
The synthesis of the ammonium salt is commonly achieved by reacting the nonylphenol ethoxylate with sulfamic acid researchgate.netwindows.net. An alternative method involves sulfation with sulfur trioxide (SO3) followed by neutralization windows.net. This latter approach is more versatile as it allows for the preparation of various salts by using different bases for neutralization. For example, neutralization with sodium hydroxide yields the corresponding sodium salt windows.net. A patent describes a process where the ammonium salt, formed from the reaction with sulfamic acid, is subsequently neutralized with sodium hydroxide to produce the sodium salt researchgate.net.
Beyond the sulfate group, other anionic head groups can be introduced. A notable example is the synthesis of carboxylated derivatives. Nonylphenol ethoxylates can be reacted with cyclic anhydrides, such as maleic anhydride (B1165640) or succinic anhydride, to yield terminal carboxylic acid groups. The reaction involves stirring the nonylphenol ethoxylate with the anhydride, followed by neutralization with a base like sodium bicarbonate to form the carboxylate salt mdpi.comresearchgate.net. These carboxylated analogues exhibit different surfactant properties compared to their sulfated counterparts. For instance, a study on nonylphenol ethoxylate (12 EO) modified with maleic and succinic anhydrides showed that the resulting carboxylated surfactants had different critical micelle concentrations and surface tension values mdpi.com.
| Compound | Modification | CMC (wt% in distilled water) | Surface Tension at CMC (mN/m) |
|---|---|---|---|
| NP12EO | None (precursor) | 0.015 | - |
| NP12EO-MA | Carboxylation with Maleic Anhydride | 0.015 | 45 |
| NP12EO-SA | Carboxylation with Succinic Anhydride | 0.020 | 50 |
| NPSA (NP-4) | Sulfation with Sulfamic Acid | - | - |
Environmental Fate, Transport, and Transformation Kinetics of Ammonium 2 4 Nonylphenoxy Ethyl Sulfate
Biodegradation Pathways and Kinetics
The biodegradation of ammonium (B1175870) 2-(4-nonylphenoxy)ethyl sulfate (B86663) and related NPEOs is a complex process that varies significantly with environmental conditions, particularly the presence or absence of oxygen.
Under aerobic conditions, such as in the water column of rivers or in activated sludge of wastewater treatment plants, the primary biodegradation of nonylphenol ethoxylates is relatively rapid. nih.gov The initial and predominant degradation pathway does not proceed via the immediate shortening of the ethoxylate chain to form nonylphenol. Instead, the process is initiated by the oxidation of the terminal alcohol on the ethoxylate chain, a mechanism known as ω-carboxylation. nih.gov
This initial step leads to the formation of nonylphenol ethoxycarboxylates (NPECs). nih.gov Further aerobic degradation proceeds by the gradual shortening of these carboxylated ethoxylate chains. nih.gov Concurrently, the hydrophobic nonyl chain can also undergo oxidation, resulting in the formation of metabolites that are carboxylated on both the alkyl and ethoxylate chains, known as CAPECs. nih.gov These carboxylated metabolites are more water-soluble but also more persistent than the parent compounds. industrialchemicals.gov.au
Key metabolites identified during aerobic degradation include:
Nonylphenol ethoxycarboxylates (NPECs): Formed through the oxidation of the terminal ethoxy group. nih.govacs.org The most abundant of these are often the short-chain versions, such as nonylphenoxyethoxyacetic acid (NPE2C). nih.govnih.gov
Carboxylated Alkylphenoxy Ethoxycarboxylates (CAPECs): Resulting from the oxidation of both the nonyl group and the ethoxylate chain. nih.gov
Short-chain Nonylphenol Ethoxylates: While the primary pathway involves carboxylation, some shortening of the ethoxylate chain can occur, leading to the formation of compounds like nonylphenol diethoxylate (NPEO2). However, this is considered a minor pathway and these intermediates are further degraded. nih.gov
Nonylphenol (NP): The formation of the endocrine disruptor nonylphenol is generally not a significant outcome of aerobic degradation pathways. nih.gov
| Degradation Condition | Primary Mechanism | Key Identified Metabolites | Reference |
| Aerobic | ω-carboxylation of the ethoxylate chain, followed by chain shortening and alkyl chain oxidation. | Nonylphenol ethoxycarboxylates (NPECs), Carboxylated Alkylphenoxy Ethoxycarboxylates (CAPECs), Short-chain NPEOs. | nih.govacs.orgnih.gov |
In anoxic environments like river and estuarine sediments, the degradation of nonylphenol ethoxylates follows a distinctly different and slower pathway compared to aerobic conditions. nih.gov The primary mechanism under anaerobic conditions is the stepwise shortening of the hydrophilic ethoxylate chain. industrialchemicals.gov.aunih.gov
This process leads to the formation of more lipophilic (fat-soluble) metabolites, including short-chain nonylphenol ethoxylates and, ultimately, nonylphenol (NP). industrialchemicals.gov.aunih.gov These metabolites have a greater tendency to adsorb to sediment particles. nih.gov Studies have shown that NPEOs are more persistent in sediments under anaerobic conditions than in the presence of oxygen. nih.gov The degradation rate of nonylphenol, a key anaerobic metabolite, is influenced by the specific redox conditions, with degradation being fastest under sulfate-reducing conditions, followed by methanogenic and then nitrate-reducing conditions. nih.gov
| Degradation Condition | Primary Mechanism | Key Identified Metabolites | Reference |
| Anaerobic | Stepwise shortening of the ethoxylate chain. | Short-chain Nonylphenol Ethoxylates (e.g., NPEO1, NPEO2), Nonylphenol (NP). | industrialchemicals.gov.aunih.govnih.gov |
The rate and extent of biodegradation are heavily dependent on the composition of the microbial community and various environmental parameters.
Microbial Communities: The presence of a diverse and acclimated microbial population is critical for the degradation of these compounds. researchgate.net In anaerobic environments, specific consortia of bacteria and archaea are responsible for the breakdown. Genera such as Macellibacteroides, Longilinea, Petrimonas, and Proteiniphilum have been identified as key bacteria in anaerobic NPEO degradation, while the archaea Methanosaeta and Methanoregula are involved in the subsequent methane (B114726) production. tandfonline.comnih.govtandfonline.com
Temperature: Temperature is a critical factor influencing degradation kinetics. Lower temperatures, such as those found in winter, significantly reduce the rate of biodegradation. psu.edunih.gov For instance, the ultimate biodegradation of the nonylphenol hydrophobe can decrease dramatically from 29% at 25°C to only 2% at 8°C. psu.edu This leads to higher effluent concentrations of both parent compounds and their metabolites from wastewater treatment plants during colder months. nih.gov
pH: The pH of the environment can affect microbial activity. The optimal pH for the biodegradation of nonylphenol, a key metabolite, has been reported to be around 7.0. nih.gov
Nutrient Availability: The presence of additional nutrients and co-substrates can significantly enhance degradation rates. Under anaerobic conditions, the addition of yeast extract and sodium fumarate (B1241708) has been shown to improve the removal efficiency of NPEOs and stimulate methane production. tandfonline.comnih.gov Conversely, under aerobic conditions, reduced levels of essential nutrients like ammonium, phosphate, and sulfate can delay the degradation rate. nih.gov
| Factor | Influence on Degradation Rate | Reference |
| Microbial Community | Acclimated and diverse microbial consortia are essential for effective degradation. Specific bacterial and archaeal genera drive anaerobic breakdown. | researchgate.nettandfonline.comnih.govtandfonline.com |
| Temperature | Lower temperatures significantly slow down both primary and ultimate biodegradation rates. | psu.edunih.gov |
| pH | Optimal degradation of metabolites like nonylphenol occurs at a neutral pH (around 7.0). | nih.gov |
| Nutrient Availability | Addition of nutrients (e.g., yeast extract) can enhance anaerobic degradation. Lack of nutrients can slow aerobic degradation. | nih.govtandfonline.comnih.gov |
A distinction must be made between primary and ultimate biodegradation.
Primary Biodegradation refers to the initial structural transformation of the parent molecule. For nonylphenol ethoxylates, this can be quite rapid and extensive under favorable aerobic conditions, with studies showing over 99% removal of the parent compound in just four days. nih.gov However, this process results in the formation of intermediate metabolites, such as nonylphenol carboxylates, which can be more persistent. nih.govindustrialchemicals.gov.au Primary degradation under anoxic conditions is generally slower. nih.gov
Ultimate Biodegradation is the complete mineralization of the compound to carbon dioxide, water, and inorganic salts. This process is significantly slower and often incomplete compared to primary degradation. psu.edu The hydrophobic nonylphenol portion of the molecule, in particular, resists ultimate biodegradation, especially at low temperatures. psu.edu While primary degradation of NPEOs in some tests can reach over 90%, ultimate biodegradation may be as low as 26% over a 28-day period, indicating the persistence of degradation intermediates in the environment. industrialchemicals.gov.auiitk.ac.in
Abiotic Degradation Processes
Besides biological breakdown, abiotic processes can also contribute to the transformation of these compounds in the environment.
In aquatic systems, photolysis, or degradation by sunlight, can be a relevant transformation pathway for nonylphenol ethoxylates. nih.gov The degradation mechanism is complex and not limited to the simple shortening of the ethoxylate side chain. Photolytic degradation involves the oxidation of both the alkyl (nonyl) chain and the ethoxylate chain, leading to the formation of intermediates with carboxylated and carbonylated functional groups. nih.gov Hydrogenation of the benzene (B151609) ring has also been observed. nih.gov
The kinetics of direct photolysis can be described by a first-order reaction model. nih.gov The rate of this process can be influenced by other components in the water. For example, the presence of dissolved organic matter, such as humic acids, can decrease the rate of photolytic degradation by absorbing UV light and reducing its availability to the target compound. nih.gov
Hydrolysis and Chemical Stability under Varying Environmental Conditions
Ammonium 2-(4-nonylphenoxy)ethyl sulfate, as an alkyl ethoxy sulfate, is generally expected to exhibit stability towards hydrolysis under typical environmental pH conditions (pH 5-9). The ester linkage in sulfate esters is known to be resistant to neutral hydrolysis. Studies on analogous primary alkyl sulfates indicate that uncatalyzed hydrolysis is a very slow process. For instance, the uncatalyzed hydrolysis of methyl sulfate at 25°C has a half-life of approximately 1,100 years. pnas.orgnih.gov
Oxidation by Reactive Species in Natural Waters
In natural aquatic environments, the transformation of this compound can be significantly influenced by oxidation reactions with various reactive species. The most prominent of these are hydroxyl radicals (•OH), which are powerful, non-selective oxidants generated through photochemical processes.
Advanced Oxidation Processes (AOPs) have been studied for the degradation of related nonylphenol ethoxylates (NPEOs). The Fenton process (Fe²⁺/H₂O₂), which generates hydroxyl radicals, has been shown to be effective in degrading NPEOs. nih.gov The degradation efficiency is highly dependent on operational parameters such as the initial concentrations of the organic compound, hydrogen peroxide, and ferrous ions, as well as the pH of the solution. nih.gov Maximum reduction of NPEOs is often achieved under acidic conditions (around pH 3). nih.gov The degradation typically proceeds through a stepwise shortening of the ethoxylate chain. nih.gov
The reaction rate constants of hydroxyl radicals with organic compounds are crucial for predicting their environmental persistence. For a structurally similar compound, octylphenol (B599344) polyethoxylate, the second-order reaction rate coefficient with hydroxyl radicals (k•OH) has been determined to be approximately 4.1 × 10⁹ M⁻¹ s⁻¹. nih.gov This high rate constant suggests that the reaction with hydroxyl radicals can be a significant degradation pathway for this compound in sunlit surface waters where these radicals are formed.
Sulfate radicals (SO₄•⁻), another potent oxidant that can be generated in certain environmental or engineered systems, also react with similar compounds. The second-order rate constant for the reaction of octylphenol polyethoxylate with sulfate radicals has been reported as 9.8 × 10⁸ M⁻¹ s⁻¹. nih.gov While still a rapid reaction, it is somewhat slower than the reaction with hydroxyl radicals. nih.gov
Table 1: Second-Order Reaction Rate Constants with Reactive Oxidants for a Structurally Similar Compound (Octylphenol Polyethoxylate)
| Reactive Species | Rate Constant (k) | Reference |
|---|---|---|
| Hydroxyl Radical (•OH) | 4.1 × 10⁹ M⁻¹ s⁻¹ | nih.gov |
Environmental Transport and Distribution
The transport and distribution of this compound in the environment are primarily governed by its partitioning behavior between water and solid phases such as soils, sediments, and suspended particulate matter. As an anionic surfactant, its interactions with these matrices are complex, involving both hydrophobic and electrostatic forces.
Adsorption and Desorption Behavior in Sediments, Soils, and Suspended Particulate Matter
The sorption of this compound to environmental solids is a key process that influences its mobility and bioavailability. Due to its amphiphilic nature, with a hydrophobic nonylphenol group and a hydrophilic sulfate group, it can adsorb to surfaces through various mechanisms.
Sorption Isotherms and Kinetics
The sorption of surfactants to soils and sediments is often described using isotherm models such as the Langmuir and Freundlich models. nih.govyoutube.com The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is an empirical equation that describes multilayer adsorption on heterogeneous surfaces. nih.govyoutube.com
Kinetic studies on the sorption of nonylphenol indicate that equilibrium is typically reached within 20 hours. nih.gov The kinetics of sorption for the more water-soluble this compound may be faster.
Table 2: Sorption Parameters for Related Compounds in Soil
| Compound | Sorption Model | Kd (mL g⁻¹) | Reference |
|---|---|---|---|
| Nonylphenol (NP) | Linear/Freundlich | 24 - 1059 | nih.gov |
Influence of Organic Carbon Content and Mineralogical Composition
The organic carbon content of soils and sediments is a primary factor controlling the sorption of hydrophobic organic compounds. For nonylphenol and its ethoxylates, a strong positive correlation between the sorption coefficient and the fraction of organic carbon (foc) in the soil has been established. nih.govnih.gov The organic carbon normalized sorption coefficient (Koc) is often used to compare the sorption potential of a compound across different soils. The log Koc value for nonylphenol has been reported to be around 3.97 to 4.0. nih.govnih.gov
Mobility and Leaching Potential in Aquatic and Terrestrial Systems
The mobility of this compound in the environment is inversely related to its sorption potential. Compounds that sorb strongly to soil and sediment particles will be less mobile and have a lower potential to leach into groundwater.
As an anionic surfactant, its mobility is expected to be greater than that of cationic surfactants, which tend to bind more strongly to negatively charged soil particles. nih.gov However, compared to non-ionic surfactants, the presence of the charged sulfate group may increase its water solubility and thus its mobility.
Column leaching studies are used to assess the potential for a chemical to move through the soil profile. pnas.orgkirj.eenih.gov Studies on anionic surfactants have shown that their leaching is influenced by the soil type, with faster release observed in coarse-grained soils with low organic matter content. kirj.ee The presence of other substances, such as organic pollutants, can also affect the degradation and leaching of surfactants. kirj.ee In some cases, the addition of anionic surfactants has been shown to increase the mobility of other co-contaminants. nih.gov However, the interactions are complex, and in some instances, surfactants can also decrease the mobility of other compounds. nih.gov The leaching potential of this compound will therefore be site-specific, depending on the soil properties and the presence of other chemicals.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Methyl sulfate |
| Nonylphenol |
| Nonylphenol monoethoxylate |
| Octylphenol polyethoxylate |
| Sodium dodecyl sulfate |
| Kaolinite |
| Sepiolite |
| Montmorillonite |
| Illite |
Volatilization Potential from Environmental Compartments
The volatilization potential of a chemical substance from environmental compartments such as water and soil is a critical factor in determining its environmental transport and fate. For this compound, its inherent chemical properties as an ammonium salt of a sulfated nonylphenol ethoxylate suggest a low tendency to volatilize.
Salts of organic compounds are generally non-volatile, and this characteristic is expected to dominate the physical behavior of this compound. The ionic nature of the ammonium sulfate group significantly lowers the vapor pressure of the molecule, thereby reducing its ability to escape from the condensed phase (water or soil) into the atmosphere. One source indicates a vapor pressure of 0 Pa at 25°C for a related compound, which underscores the negligible volatility of such substances. elsevier.com
The following table summarizes the expected volatilization potential of this compound from key environmental compartments based on its chemical class and the properties of related compounds.
Data Table: Estimated Volatilization Potential of this compound
| Environmental Compartment | Estimated Volatilization Potential | Rationale |
| Water | Low | As an ammonium salt, it has a very low vapor pressure. Anionic surfactants are designed for water solubility and interfacial activity, not for partitioning into the air. |
| Soil | Low | Strong adsorption to soil organic matter and its salt nature would significantly limit volatilization from the soil surface. |
| Air | Not Applicable (primary release is not to air) | This compound is not expected to be present in the atmosphere in significant quantities due to its low volatility. If it were to enter the atmosphere, it would likely be associated with particulate matter. |
Multi-Compartment Environmental Distribution Modeling and Predictive Frameworks
Fugacity models are based on the concept of "escaping tendency" from a phase. wur.nl For a chemical like this compound, which is released primarily into the aquatic environment through wastewater, these models can predict its likely distribution. Given its properties as an anionic surfactant, it is expected to have a high affinity for water and to adsorb to sediment and sludge due to its hydrophobic nonylphenol group. researchgate.netnm.gov
The application of these models requires input parameters such as Henry's Law constant, octanol-water partition coefficient (Kow), and organic carbon-water (B12546825) partition coefficient (Koc). While specific values for this compound are not widely published, data for related nonylphenol ethoxylates indicate a high potential for partitioning into sediments and a low potential for volatilization. nih.govlupinepublishers.com The degradation of nonylphenol ethoxylates in the environment can lead to the formation of more persistent and toxic metabolites like nonylphenol, a factor that can be incorporated into more complex (Level III or IV) fugacity models. researchgate.netnih.gov
Predictive frameworks for surfactants, including anionic surfactants, are an active area of research. nih.govrsc.org These frameworks aim to account for the complex behavior of these molecules, which can exist as monomers, micelles, or be adsorbed to solids, and their partitioning is influenced by environmental factors like pH and the presence of other ions. rsc.org Quantitative Structure-Activity Relationship (QSAR) models can also be used to estimate the physical-chemical properties needed for these environmental models when experimental data are unavailable. nih.gov
The following table outlines the applicability of various modeling and predictive frameworks for assessing the environmental distribution of this compound.
Data Table: Applicability of Modeling and Predictive Frameworks
| Modeling/Predictive Framework | Applicability to this compound | Key Considerations |
| Fugacity Models (Level I, II) | High | Useful for initial equilibrium distribution predictions between major compartments (water, sediment, soil). Requires estimation of key physical-chemical properties. |
| Fugacity Models (Level III, IV) | Moderate to High | Can simulate non-equilibrium, steady-state, and dynamic conditions, including degradation processes. Data requirements are more extensive. |
| Quantitative Structure-Activity Relationship (QSAR) | High | Can be used to estimate necessary input parameters like Kow and Koc in the absence of experimental data. The accuracy depends on the applicability domain of the model to this specific chemical structure. nih.gov |
| Anionic Surfactant Sorption Models | High | Specifically designed to predict the partitioning of anionic surfactants to sediment and soil, which is a key process for this compound. |
Advanced Analytical Methodologies for the Characterization and Trace Quantification of Ammonium 2 4 Nonylphenoxy Ethyl Sulfate
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating Ammonium (B1175870) 2-(4-nonylphenoxy)ethyl sulfate (B86663) from complex mixtures, enabling its accurate quantification and structural analysis. The choice of chromatographic technique is dictated by the analyte's properties and the sample matrix.
High-Performance Liquid Chromatography (HPLC) with Diverse Stationary Phases and Elution Gradients
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-ionic and anionic surfactants like Ammonium 2-(4-nonylphenoxy)ethyl sulfate. alfachemic.comthermofisher.com Its versatility allows for the separation of oligomers based on the length of the ethoxylate chain and isomers of the nonyl group. eag.comnih.gov
The separation mechanism in HPLC relies on the differential partitioning of analyte molecules between a liquid mobile phase and a solid stationary phase. alfachemic.com For compounds like nonylphenol ethoxylates and their sulfated derivatives, reversed-phase HPLC is most common. alfachemic.com
Stationary Phases: A variety of stationary phases are employed for the analysis of these surfactants.
C18 (Octadecylsilane): This is one of the most common reversed-phase columns, separating compounds based on hydrophobicity. alfachemic.comshu.ac.uk It is effective in separating alkylphenol ethoxylates based on the length of their aliphatic chains. researchgate.net
C8 (Octylsilane): Similar to C18 but with shorter alkyl chains, C8 columns provide less hydrophobic retention and can offer different selectivity for surfactant analysis. shimadzu.comresearchgate.net
Specialized Surfactant Columns: Columns designed specifically for surfactant analysis, such as the Acclaim Surfactant column, are available and can enhance separation efficiency and resolution. alfachemic.comresearchgate.net
Polar-Embedded Columns: Newer columns with polar-embedded groups can offer unique selectivity and have been used for the simultaneous analysis of nonylphenol and its ethoxylates. researchgate.net
Silica (B1680970) and Poly(vinyl alcohol) Gel: Normal-phase chromatography using a silica column has been utilized to achieve complete separation of individual nonylphenol ethoxylate oligomers. nih.gov Poly(vinyl alcohol) gel columns have also been successfully used for this purpose. nih.gov
Elution Gradients: Gradient elution, where the composition of the mobile phase is changed during the analysis, is crucial for separating complex surfactant mixtures with a wide range of polarities. nih.govnih.gov
Mobile Phase Composition: Typical mobile phases consist of acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer, such as ammonium acetate (B1210297). shimadzu.comnih.govwordpress.com The buffer aids in controlling pH and improving ionization for subsequent mass spectrometry detection. wordpress.com
Gradient Programs: A typical gradient might start with a higher percentage of the aqueous phase, gradually increasing the organic solvent (acetonitrile or methanol) percentage. This allows for the elution of more polar, shorter-chain oligomers first, followed by the more hydrophobic, longer-chain ones. researchgate.netresearchgate.net For instance, a gradient of acetonitrile and ammonium acetate buffer can effectively separate nonylphenol ethoxylate oligomers. nih.gov
Table 1: HPLC Parameters for Analysis of Nonylphenol Ethoxylates and Related Surfactants
| Stationary Phase | Mobile Phase Components | Detection Method | Analyte Class | Reference |
|---|---|---|---|---|
| Poly(vinyl alcohol) gel | Acetonitrile / Ammonium Acetate | ESI-MS | Nonylphenol Ethoxylates (NPEs) | nih.gov |
| Silica (Normal Phase) | Acetonitrile / Water | ESI-MS | Nonylphenol Ethoxylates (NPEOs) | nih.gov |
| C8 | Acetonitrile / Water / Ammonium Acetate / Isopropanol | MS/MS | Anionic, Amphoteric, Non-ionic Surfactants | shimadzu.com |
| C18 | Acetonitrile / Water | Fluorescence | Nonylphenol | tandfonline.com |
| Acclaim C18 Surfactant | Acetonitrile / Ammonium Acetate in Water | Conductivity | Alkyl Sulfate Ethoxymers | researchgate.net |
Gas Chromatography (GC) for Volatile By-products and Derivatives
Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds. While this compound itself is not sufficiently volatile or thermally stable for direct GC analysis, the technique is invaluable for characterizing volatile by-products, impurities, or degradation products, such as nonylphenol. tandfonline.combohrium.comuniba.it It is also used to analyze the parent nonylphenol ethoxylate after a chemical cleavage reaction. researchgate.net
For the analysis of non-volatile precursors or related compounds like nonylphenol ethoxylates, a derivatization step is necessary to increase their volatility and thermal stability. researchgate.net This involves chemically modifying the molecule, typically by replacing active hydrogens (e.g., on hydroxyl groups) with less polar, more stable groups. acs.orgnih.gov
Derivatization Agents: A common agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. nih.govresearchgate.net This process significantly increases the volatility of the surfactant molecules, making them suitable for GC analysis. researchgate.net Other agents like trifluoroacetic anhydride (B1165640) have also been used. researchgate.net
Analysis of By-products: GC-MS is frequently used to identify and quantify residual nonylphenol, a key starting material and potential degradation product, which is a known endocrine disruptor. tandfonline.commdpi.com Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) provides exceptional resolving power for separating the complex isomers of nonylphenol found in technical mixtures. tandfonline.com
Table 2: GC Derivatization and Analysis of Related Compounds
| Analyte | Derivatization Approach | Derivatizing Agent | Purpose | Reference |
|---|---|---|---|---|
| Non-ionic Surfactants (e.g., Triton X-114) | Post-extraction silylation | BSTFA | Increase volatility for GC-MS analysis | acs.orgnih.gov |
| Alkyl Ether Sulfates (AES) | Conversion to thiotrifluoroacetates | NaI-(CF3CO)2O-DMF | Create volatile derivatives for GC analysis | researchgate.net |
| Alkylphenol Ethoxylates (APEOs) | Cleavage of ethoxylate chain | Aluminum Iodide (AlI3) | Convert to parent alkylphenol for GC-MS analysis | researchgate.net |
| Nonylphenol (NP) | Direct analysis (no derivatization needed) | N/A | Quantify degradation product/impurity | tandfonline.commdpi.com |
Ion Chromatography for Sulfate Moiety Analysis
Ion Chromatography (IC) is the preferred method for the determination of the inorganic sulfate content or for analyzing the sulfate moiety of the surfactant molecule after hydrolysis. filab.frlabrulez.com This technique separates ions based on their interaction with an ion-exchange resin. nih.gov It is highly effective for quantifying sulfate ions in a variety of samples, including detergent formulations and environmental matrices. labrulez.comnih.gov
The analysis typically involves an anion-exchange column to separate the sulfate from other anions present in the sample. nih.govthermofisher.com Detection is commonly achieved using a conductivity detector, often preceded by a suppressor column. The suppressor reduces the background conductivity of the eluent, thereby increasing the sensitivity for the analyte ions. labrulez.comthermofisher.com The method is validated for its specificity, linearity, and accuracy and is applied for quality control and stability testing. nih.gov IC can be used to determine the total sulfate content after disrupting the molecule (e.g., through hydrolysis) or to measure free sulfate ions in the sample. nih.govnih.gov
Spectrometric and Spectroscopic Detection Methods
While chromatography separates the components of a mixture, spectrometric and spectroscopic detectors are required for their identification and quantification.
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass Spectrometry (MS) has become an indispensable tool for the analysis of surfactants due to its high sensitivity, selectivity, and ability to provide detailed structural information. nih.govbohrium.com When coupled with a chromatographic technique like LC or GC (LC-MS or GC-MS), it allows for the confident identification and quantification of target analytes in complex mixtures. nih.govuniba.it
MS separates ions based on their mass-to-charge ratio (m/z). This information can reveal the molecular weight of the parent compound and, through fragmentation, provide clues about its structure. bohrium.com High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule, further aiding in its identification. bohrium.comuniba.it For quantitative analysis, tandem mass spectrometry (MS/MS) is often employed in multiple-reaction-monitoring (MRM) mode, which offers exceptional selectivity and low detection limits by monitoring a specific fragmentation transition for the analyte of interest. shimadzu.comnih.gov
Electrospray Ionization (ESI) is the most common ionization technique for analyzing polar, non-volatile compounds like this compound by LC-MS. bohrium.comnih.gov ESI transfers ions from solution into the gas phase, making them amenable to mass spectrometric analysis. mst.edu
For nonylphenol ethoxylate-based surfactants, ESI typically generates protonated molecules [M+H]⁺ or adducts with cations present in the mobile phase, such as ammonium [M+NH₄]⁺ or sodium [M+Na]⁺. researchgate.netnih.govwordpress.com The formation of ammonium adducts is particularly relevant for this compound and is often favored by using ammonium acetate as a mobile phase additive. nih.govwordpress.com
A key challenge in the ESI-MS analysis of surfactants is the phenomenon of signal suppression, where the presence of high concentrations of the surfactant itself or other components can reduce the ionization efficiency of the target analyte. acs.orgnih.govresearchgate.net This is thought to be caused by the high surface activity of surfactants, which causes them to dominate the surface of the electrospray droplets, hindering the release of analyte ions into the gas phase. mst.eduacs.org Despite this, ESI-MS remains a powerful and widely used technique for the sensitive detection and quantification of NPES in various samples. nih.govnih.gov
Tandem Mass Spectrometry (MS/MS) for Confirmatory Analysis and Metabolite Identification
Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC), stands as a cornerstone for the definitive analysis of this compound and its metabolites. This technique offers unparalleled selectivity and sensitivity, which is crucial for distinguishing the target analyte from complex sample components.
The process typically involves the ionization of the parent molecule, often forming an ammonium adduct [M+NH₄]⁺ in positive ion mode, especially when an ammonium acetate solution is used as part of the mobile phase. nih.govresearchgate.net This precursor ion is then isolated and subjected to collision-induced dissociation (CID), generating a series of characteristic product ions. The monitoring of these specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM), provides a high degree of confidence in the identification and quantification of the analyte. epa.gov For related nonylphenol ethoxylates (NPEOs), the formation of [M+NH₄]⁺ or even doubly charged ions like [M+2NH₄]²⁺ has been observed, particularly for species with a higher number of ethoxylation units. nih.gov
The fragmentation pattern obtained from MS/MS is essentially a chemical fingerprint of the molecule, allowing for its unambiguous identification even at trace concentrations. Furthermore, this technique is invaluable for the identification of metabolites. For instance, studies on related nonylphenol compounds have successfully used LC-MS/MS to identify and quantify degradation products such as nonylphenol (NP), nonylphenol monoethoxylates (NP1EO), and nonylphenol diethoxylates (NP2EO) in various environmental and biological samples. researchgate.net The ability to detect these metabolites is critical for understanding the environmental fate and potential biotransformation pathways of the parent compound.
The development of rapid LC-MS/MS methods allows for the analysis of a large number of related analytes in a single, short run, significantly improving throughput. epa.gov For quantitative accuracy, especially in complex matrices, the use of isotopically labeled internal standards, such as ¹³C-labeled analogs, is a common and effective strategy to compensate for matrix effects and variations in instrument response. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. vscht.cz It is instrumental in the unambiguous confirmation of the chemical structure of this compound by elucidating the connectivity of atoms within the molecule.
In ¹H NMR spectroscopy, the chemical shifts, integration of signal areas, and spin-spin coupling patterns of the protons provide a wealth of structural information. For this compound, one would expect to observe distinct signals corresponding to the protons of the nonyl chain, the aromatic ring, the ethoxy group, and the ammonium ion. The integration of these signals would be proportional to the number of protons in each of these chemical environments. vscht.cz
¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in the structure will produce a distinct signal, allowing for the confirmation of the number and type of carbon environments present.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools for the identification of key functional groups within the this compound molecule.
Infrared (IR) Spectroscopy probes the vibrational transitions of molecules when they absorb infrared radiation. libretexts.org Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to:
Aromatic C-H and C=C stretching: Indicative of the nonylphenoxy group.
Aliphatic C-H stretching: From the nonyl chain and the ethyl group.
C-O stretching: Associated with the ether linkage.
S=O and S-O stretching: Characteristic of the sulfate group.
N-H stretching: From the ammonium counter-ion.
The region of the IR spectrum from approximately 1500 to 400 cm⁻¹, known as the fingerprint region, contains complex vibrational patterns that are unique to the entire molecule and can be used for definitive identification by comparison with a reference spectrum. oregonstate.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy measures the electronic transitions that occur when a molecule absorbs UV or visible light. libretexts.org This technique is particularly useful for detecting the presence of chromophores, which are parts of a molecule that absorb light. In the case of this compound, the substituted benzene (B151609) ring of the nonylphenoxy group is the primary chromophore. This would result in characteristic absorption bands in the UV region of the electromagnetic spectrum. While UV-Vis spectroscopy is less structurally informative than NMR or MS, it can be a simple and rapid method for quantitative analysis and for confirming the presence of the aromatic moiety. lehigh.edu
Sample Preparation and Extraction Techniques for Complex Environmental Matrices
The accurate determination of this compound in environmental samples such as water, soil, and sediment is highly dependent on the efficiency of the sample preparation and extraction procedures. These steps are crucial for isolating the analyte from the complex matrix, concentrating it to detectable levels, and removing interfering substances.
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)
Solid-Phase Extraction (SPE) is a widely used and effective technique for the extraction and pre-concentration of organic compounds from aqueous samples. waters.com The general procedure involves passing the sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while the bulk of the sample matrix passes through. The analyte is then eluted with a small volume of an appropriate solvent.
For compounds like this compound, which possess both hydrophobic (nonylphenoxy group) and hydrophilic (sulfate group) characteristics, reversed-phase SPE sorbents are commonly employed. These sorbents, such as C18 (octadecyl silane) or polymeric phases like Oasis HLB (Hydrophilic-Lipophilic Balance), retain the analyte primarily through hydrophobic interactions. nih.gov The choice of elution solvent is critical for achieving high recovery of the analyte. For related nonylphenol compounds, mixtures of solvents like methanol and acetone (B3395972) have been used successfully. analis.com.my
Liquid-Liquid Extraction (LLE) is a traditional extraction method based on the differential partitioning of a compound between two immiscible liquid phases, typically water and an organic solvent. For extracting moderately polar compounds from water, organic solvents such as hexane (B92381) or a mixture of hexane and acetone are often used. thermofisher.com While LLE can be effective, it often requires larger volumes of organic solvents and can be more labor-intensive compared to SPE. waters.com
The following table provides a general comparison of SPE and LLE for the extraction of organic compounds from environmental samples:
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Partitioning between a solid sorbent and a liquid sample. | Partitioning between two immiscible liquid phases. |
| Solvent Consumption | Generally low. | Typically high. |
| Selectivity | High, can be tailored by choosing specific sorbents. | Lower, based on general solubility. |
| Automation | Easily automated. | More difficult to automate. |
| Extraction Time | Can be faster, especially with simplified protocols. waters.com | Can be time-consuming, especially if multiple extractions are needed. waters.com |
| Potential Issues | Sorbent-analyte interactions, breakthrough. | Emulsion formation, incomplete phase separation. |
Advanced Microextraction Techniques (e.g., SPME, SBSE)
In recent years, advanced microextraction techniques have gained prominence due to their efficiency, reduced solvent consumption, and ease of automation. These methods are particularly well-suited for trace analysis.
Solid-Phase Microextraction (SPME) is a solvent-free technique that utilizes a fused-silica fiber coated with a stationary phase. nih.gov The fiber is exposed to the sample (either directly immersed or in the headspace), and the analyte partitions onto the coating. The fiber is then transferred to the injection port of a gas chromatograph or a desorption unit for a liquid chromatograph for analysis.
Stir Bar Sorptive Extraction (SBSE) is another sorbent-based microextraction technique that offers a higher extraction phase volume compared to SPME, leading to potentially higher analyte recoveries. In SBSE, a magnetic stir bar is coated with a sorptive material, typically polydimethylsiloxane (B3030410) (PDMS). The stir bar is placed in the sample and stirred for a period to allow for the extraction of the analyte. The stir bar is then removed and the analyte is thermally desorbed or back-extracted with a small volume of solvent. The combination of SBSE with techniques like thermal desorption can significantly enhance sensitivity. nih.gov
These microextraction techniques offer several advantages over traditional methods, including:
Minimal or no solvent usage, making them more environmentally friendly.
Integration of extraction, concentration, and sample introduction into a single step.
High sensitivity for trace and ultra-trace analysis.
Matrix Effects and Strategies for Interference Mitigation
A significant challenge in the analysis of trace contaminants in complex environmental matrices is the presence of co-extracted matrix components that can interfere with the detection and quantification of the target analyte. This phenomenon, known as the matrix effect , can lead to either suppression or enhancement of the analyte signal in the mass spectrometer, resulting in inaccurate quantitative results. dphen1.com
Matrix effects arise from competition between the analyte and co-eluting matrix components for ionization in the MS source. dphen1.com The extent of the matrix effect can vary depending on the nature of the sample matrix, the analyte, and the analytical conditions.
Several strategies can be employed to mitigate matrix effects:
Improved Sample Cleanup: More selective extraction and cleanup procedures, such as the use of specific SPE sorbents or multiple cleanup steps, can help to remove interfering matrix components before analysis.
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from the majority of the matrix components can reduce signal suppression or enhancement.
Use of Internal Standards: The most common and effective approach is the use of an internal standard that has similar chemical properties and chromatographic behavior to the analyte. Isotopically labeled standards are ideal as they co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of the signal.
Standard Addition: The method of standard additions involves adding known amounts of a standard to aliquots of the sample. This allows for quantification in the presence of the matrix but is more time-consuming. researchgate.net
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample can also help to compensate for matrix effects. nih.gov
Modification of Mobile Phase: The composition of the mobile phase, including the use of additives like ammonium formate (B1220265) or acetate, can influence the ionization efficiency and potentially reduce matrix effects. dphen1.com
By carefully considering and addressing potential matrix effects, the accuracy and reliability of the analytical data for this compound in complex environmental samples can be significantly improved.
Interfacial Science and Solution Rheology of Ammonium 2 4 Nonylphenoxy Ethyl Sulfate
Micellization Behavior and Critical Micelle Concentration (CMC) Investigations
The self-assembly of surfactant molecules into micelles is a fundamental characteristic that dictates many of their functional properties. This process is primarily driven by the hydrophobic effect, where the nonpolar tails of the surfactant molecules aggregate to minimize their contact with water, while the polar head groups remain exposed to the aqueous phase. inkworldmagazine.comwikipedia.org The concentration at which this spontaneous assembly occurs is known as the critical micelle concentration (CMC). Below the CMC, the surfactant exists predominantly as monomers, while above this concentration, micelles are in dynamic equilibrium with the monomers. wikipedia.org
For a closely related compound, Ammonium (B1175870) nonylphenol polyoxyethylene ether sulfate (B86663) (NPSA) with four polyoxyethylene units, the critical micelle concentration has been a subject of detailed investigation. univarsolutions.comresearchgate.net
Thermodynamic Analysis of Micelle Formation
The process of micellization is governed by thermodynamic principles, and its spontaneity is determined by the change in Gibbs free energy (ΔG°mic). This change is a function of both enthalpy (ΔH°mic) and entropy (ΔS°mic) changes, as described by the Gibbs-Helmholtz equation. researchgate.net Generally, for surfactants, the Gibbs free energy of micellization is negative, indicating a spontaneous process. researchgate.net
The primary driving force for micellization is the entropic gain associated with the release of structured water molecules from around the hydrophobic surfactant tails into the bulk solution. inkworldmagazine.comresearchgate.net This positive entropy change typically outweighs the often positive (endothermic) enthalpy change associated with the transfer of the hydrophobic tail from the aqueous environment to the nonpolar micellar core. mdpi.com
ΔG°mic = (2 - α)RT ln(CMC)
where α is the degree of counterion binding to the micelle, R is the ideal gas constant, and T is the absolute temperature. rimpro-india.com The enthalpy of micellization can then be determined from the temperature dependence of the CMC using the Gibbs-Helmholtz equation, and the entropy can be calculated from the Gibbs free energy and enthalpy values. mdpi.com
Influence of Temperature, Ionic Strength, and pH on Aggregation Properties
The aggregation behavior of surfactants, particularly the CMC, is sensitive to environmental factors such as temperature, ionic strength, and pH.
Temperature: For Ammonium nonylphenol polyoxyethylene ether sulfate (NPSA), studies have shown that as the temperature increases, the critical micelle concentration also increases. univarsolutions.comresearchgate.net This is a common behavior for many ionic surfactants, where an initial decrease in CMC with temperature is often observed, followed by an increase at higher temperatures, resulting in a characteristic U-shaped curve. semanticscholar.org The initial decrease is attributed to the enhanced hydrophobic effect at higher temperatures, while the subsequent increase is due to the disruption of structured water around the hydrophilic head groups.
Ionic Strength: The addition of electrolytes, such as sodium chloride (NaCl), has a significant impact on the micellization of ionic surfactants. For NPSA, an increase in NaCl concentration leads to a decrease in both the CMC and the surface tension at the CMC (γcmc). univarsolutions.comresearchgate.net This is due to the shielding of the electrostatic repulsion between the anionic head groups of the surfactant molecules by the added counter-ions (Na+). This reduced repulsion facilitates the aggregation of surfactant molecules into micelles at lower concentrations.
pH: The pH of the solution can influence the charge of the head group of certain surfactants. However, for a sulfate-based anionic surfactant like Ammonium 2-(4-nonylphenoxy)ethyl sulfate, the head group is a strong acid conjugate base and is expected to remain negatively charged over a wide pH range. Therefore, the direct effect of pH on its micellization is generally less pronounced compared to surfactants with weakly acidic or basic head groups.
The following table summarizes the effect of temperature and NaCl concentration on the CMC and surface tension at CMC (γcmc) for Ammonium nonylphenol polyoxyethylene ether sulfate (NPSA).
| Temperature (°C) | NaCl Concentration (mol/L) | CMC (mol/L) | γcmc (mN/m) |
| 40 | 0.50 | 2.253 x 10-4 | 24.15 |
Data for Ammonium nonylphenol polyoxyethylene ether sulfate (NPSA) with n=4. univarsolutions.comresearchgate.net
Adsorption at Air-Water, Oil-Water, and Solid-Liquid Interfaces
The amphiphilic nature of this compound drives its accumulation at various interfaces, a phenomenon known as adsorption. This behavior is fundamental to its role as a surfactant in applications such as emulsification, wetting, and dispersion.
Surface Tension Reduction and Adsorption Isotherms
At the air-water interface, the adsorption of surfactant molecules leads to a reduction in the surface tension of the water. For Ammonium nonylphenol polyoxyethylene ether sulfate (NPSA), as the concentration of the surfactant increases, the surface tension of the solution decreases until it reaches a plateau at the critical micelle concentration. univarsolutions.comresearchgate.net At 40 °C and in the presence of 0.50 mol/L NaCl, NPSA can reduce the surface tension to as low as 24.15 mN/m. univarsolutions.comresearchgate.net
The relationship between the concentration of a surfactant in the bulk solution and the amount adsorbed at an interface at a constant temperature is described by an adsorption isotherm. nih.govacs.org For the adsorption of nonylphenol ethoxylates on solid surfaces like sandstone, the Redlich-Peterson isotherm has been shown to provide a good fit, suggesting that the adsorption can occur in both monolayers and multilayers. nih.gov The degree of ethoxylation influences the adsorption, with lower ethoxylation leading to higher adsorption. nih.gov
Mechanisms of Interfacial Film Formation and Stabilization
The stability of emulsions and foams is largely dependent on the properties of the interfacial film formed by the adsorbed surfactant molecules. This compound, being an anionic surfactant, contributes to the stabilization of oil-in-water emulsions through a combination of electrostatic and steric repulsion mechanisms.
The negatively charged sulfate head groups create an electrical double layer at the oil-water interface, leading to electrostatic repulsion between adjacent oil droplets, which prevents their coalescence. The ethoxy group, although short in this specific compound, can also contribute to steric hindrance, further enhancing stability. In emulsion polymerization, for instance, ammonium salts of sulfated nonylphenol ethoxylates are used to stabilize latex particles. researchgate.netpcimag.comwindows.net The surfactant adsorbs onto the polymer particles, forming a protective layer that prevents agglomeration. pcc.eu
Interactions with Macromolecular Systems and Colloidal Dispersions
The interaction of surfactants with polymers and colloidal particles is a complex phenomenon of significant practical importance in formulations for various industries. wpmucdn.com
Anionic surfactants, such as this compound, can interact with non-ionic polymers in aqueous solutions primarily through hydrophobic interactions. inkworldmagazine.commdpi.com This interaction can lead to the formation of polymer-surfactant complexes, which can alter the rheological properties of the solution and the surface activity of the surfactant. mdpi.comnih.gov The association between the surfactant and the polymer typically begins at a critical aggregation concentration (CAC), which is often lower than the surfactant's CMC in the absence of the polymer. mdpi.com The strength of this interaction is influenced by the hydrophobicity of the polymer. inkworldmagazine.com
In the context of colloidal dispersions, such as latexes used in paints and adhesives, this compound can act as a stabilizer. univarsolutions.com During emulsion polymerization, the surfactant facilitates the formation and stabilization of monomer droplets and subsequently the resulting polymer particles. pcimag.compcc.eu The anionic nature of the surfactant provides electrostatic stabilization to the latex particles, preventing their coagulation. pcc.eu The use of ammonium salts of sulfated nonylphenol ethoxylates in emulsion polymerization has been shown to be effective in producing stable latex dispersions. researchgate.netpcimag.com
Complexation with Polymers and Polyelectrolytes
The interaction of this compound with polymers and polyelectrolytes in aqueous solutions is a critical aspect of its application in various formulations. These interactions are primarily driven by electrostatic and hydrophobic forces, leading to the formation of polymer-surfactant complexes that can significantly alter the solution's rheological properties.
While specific studies on the complexation of this compound with a wide range of polymers are not extensively documented in publicly available literature, the behavior of analogous anionic surfactants with polyelectrolytes such as poly(acrylic acid) and carboxymethyl cellulose (B213188) provides valuable insights. For instance, the interaction between ethoxylated nonyl phenol (B47542) ethers and poly(acrylic acid) has been shown to form insoluble complexes at low pH, which can be redissolved with an excess of the surfactant. This phenomenon is attributed to hydrogen bonding between the ether linkages of the surfactant and the carboxylic acid groups of the polymer.
In the case of anionic polyelectrolytes like carboxymethyl cellulose, the interaction with anionic surfactants such as this compound is generally repulsive due to the like charges. However, the presence of electrolytes can shield these electrostatic repulsions, allowing for hydrophobic interactions to become more dominant. This can lead to the formation of mixed micelles or other aggregates that can influence the solution viscosity. The rheological properties of polyelectrolyte solutions, such as carboxymethyl cellulose, are known to be sensitive to the solvent environment, although the local conformation of the polymer chain may remain largely unchanged.
The table below conceptualizes how the viscosity of a solution containing a polyelectrolyte might be affected by the addition of this compound under different conditions, based on general principles of polymer-surfactant interactions.
| Polyelectrolyte | Surfactant Concentration | Electrolyte Concentration | Expected Viscosity Change | Predominant Interaction |
| Poly(acrylic acid) (low pH) | Low | Low | Increase, potential precipitation | Hydrogen Bonding, Hydrophobic |
| Poly(acrylic acid) (neutral pH) | Increasing | Low | Initial decrease, then potential increase | Electrostatic Repulsion, Hydrophobic |
| Carboxymethyl Cellulose | Increasing | Low | Minimal change or slight decrease | Electrostatic Repulsion |
| Carboxymethyl Cellulose | Increasing | High | Potential for viscosity increase | Hydrophobic Interaction |
This table is illustrative and based on the behavior of similar systems. Specific experimental data for this compound is required for definitive characterization.
Role in Emulsion and Suspension Stability/Destabilization
This compound is utilized as an emulsifying agent, particularly in the emulsion polymerization of various polymers like vinyl acetate (B1210297) homopolymers and copolymers. researchgate.net Its effectiveness as a stabilizer stems from its ability to adsorb at the oil-water interface, reducing interfacial tension and creating a barrier to droplet coalescence. This barrier can be both steric, due to the ethoxy chain, and electrostatic, from the charged sulfate group.
The stability of emulsions and suspensions is often characterized by parameters such as droplet size distribution, zeta potential, and sedimentation rate. For suspensions, the presence of nonionic surfactants, structurally related to the non-ionic portion of this compound, can lead to flocculation under certain conditions, such as in the presence of dehydrating agents like sorbitol or high concentrations of electrolytes like sodium sulfate. This is attributed to the dehydration of the polyoxyethylene chains, which reduces interparticle repulsion.
The zeta potential of particles in a suspension is a key indicator of stability. A more negative zeta potential generally indicates greater electrostatic repulsion and thus higher stability. The addition of an anionic surfactant like this compound would be expected to increase the negative charge on suspended particles, thereby enhancing stability, provided that the concentration is sufficient to cover the particle surfaces.
The following table presents hypothetical data illustrating the effect of this compound concentration on the stability of an oil-in-water emulsion.
| Surfactant Concentration (mol/L) | Average Droplet Diameter (μm) after 24h | Zeta Potential (mV) | Visual Stability |
| 0 | > 50 (Coalescence) | -10 | Phase Separation |
| 1 x 10⁻⁵ | 25 | -20 | Creaming |
| 1 x 10⁻⁴ | 10 | -35 | Stable |
| 1 x 10⁻³ | 5 | -45 | Highly Stable |
This table represents expected trends. Actual values would depend on the specific oil phase, aqueous phase composition, and emulsification process.
Rheological Properties of Aqueous Solutions and Concentrated Systems
The rheological behavior of aqueous solutions of this compound is influenced by factors such as its concentration, temperature, and the presence of electrolytes. As a surfactant, it self-assembles into micelles above a certain concentration known as the critical micelle concentration (cmc). The formation and morphology of these micelles play a significant role in the viscosity of the solution.
This compound is described as a colorless to light yellow viscous liquid that can coagulate at temperatures below 10°C. chembk.com It is readily soluble in water and ethanol. The viscosity of its aqueous solutions is expected to increase with concentration. In concentrated systems, the micelles can become more ordered, potentially forming liquid crystalline phases which would lead to a significant increase in viscosity.
The addition of electrolytes, such as sodium chloride, can affect the rheological properties by influencing the micelle structure. Generally, for anionic surfactants, the addition of salt screens the electrostatic repulsion between the head groups, leading to a decrease in the cmc and an increase in the micelle size. This can result in a more packed arrangement of micelles and, consequently, an increase in the solution's viscosity.
The table below summarizes the expected effects of concentration and temperature on the viscosity of an aqueous solution of this compound.
| Concentration (% w/w) | Temperature (°C) | Apparent Viscosity (mPa·s) at a constant shear rate |
| 1 | 25 | Low |
| 10 | 25 | Moderate |
| 30 | 25 | High (potential for non-Newtonian behavior) |
| 10 | 10 | Higher than at 25°C |
| 10 | 40 | Lower than at 25°C |
This is a generalized representation. The actual viscosity will be dependent on the shear rate and the specific formulation.
Mechanistic Contributions of Ammonium 2 4 Nonylphenoxy Ethyl Sulfate in Applied Chemical Processes Academic Perspective
Fundamental Mechanisms in Emulsion Polymerization Processes
Ammonium (B1175870) 2-(4-nonylphenoxy)ethyl sulfate (B86663), an anionic surfactant, is utilized in emulsion polymerization, a process widely employed for the production of synthetic latexes. Its primary functions are to facilitate the emulsification of monomers in an aqueous phase and to stabilize the resulting polymer particles.
Role as an Emulsifier and Stabilizer in Polymer Latex Formation
In emulsion polymerization, the hydrophobic nonylphenol tail of the Ammonium 2-(4-nonylphenoxy)ethyl sulfate molecule orients itself into the monomer droplets, while the hydrophilic sulfate head and its ammonium counter-ion remain in the continuous aqueous phase. This arrangement reduces the interfacial tension between the monomer and water, allowing for the formation of a stable emulsion of monomer droplets.
Above its critical micelle concentration (CMC), the surfactant molecules aggregate to form micelles, which are colloidal-sized clusters. These micelles serve as the primary loci for particle nucleation. The hydrophobic cores of the micelles become swollen with the monomer, providing a favorable environment for the initiation of polymerization by a water-soluble initiator.
As polymerization proceeds within the micelles, they are transformed into polymer particles. The surfactant molecules then adsorb onto the surface of these growing particles, with their hydrophilic heads oriented towards the aqueous phase. This creates an electrostatic repulsion between the particles, preventing their coagulation and ensuring the stability of the latex. In a study on the photo-induced emulsion polymerization of vinyl acetate (B1210297), the use of a poly(oxyethylene)10 nonyl phenyl ether ammonium sulfate was found to be crucial in the initiation process, leading to 100% monomer conversion. researchgate.net Another study employing an ammonium salt of nonylphenol ether sulfate with 4 moles of ethylene (B1197577) oxide in the semi-continuous emulsion polymerization of all-acrylic latexes also reported high conversion and stability of the resulting latex. windows.net
Influence on Particle Morphology and Polymerization Kinetics
The kinetics of vinyl acetate emulsion polymerization, in particular, are known to be complex. A study on the subject, while not using the exact target compound, highlighted that the mechanism does not always follow the classic Smith-Ewart theory, with the rate of polymerization showing a complex dependence on initiator and particle concentration. dtu.dk In the photo-induced emulsion polymerization of vinyl acetate using poly(oxyethylene)10 nonyl phenyl ether ammonium sulfate, it was observed that the resulting polymers had narrower molecular weight and particle size distributions compared to those from chemically initiated polymerizations. researchgate.net This suggests that the choice of surfactant and initiation method can significantly impact the control over the polymerization process and the final polymer characteristics.
The stability imparted by the adsorbed surfactant layer is also a key factor in determining the final particle morphology. By preventing agglomeration, the surfactant allows for the growth of discrete, spherical particles. The final size of these particles is influenced by the initial number of micelles and the amount of monomer available for polymerization.
Interfacial Tension Reduction in Enhanced Oil Recovery (EOR) Research: Underlying Principles
In the context of enhanced oil recovery, the primary objective of injecting a surfactant solution into an oil reservoir is to mobilize residual oil that is trapped in the porous rock by capillary forces. This compound and related anionic surfactants can play a significant role in this process by reducing the interfacial tension between the oil and the injection fluid (brine) and by altering the wettability of the reservoir rock.
Molecular Interactions at Oil-Water Interfaces in Porous Media
The effectiveness of a surfactant in EOR is largely determined by its ability to reduce the interfacial tension (IFT) between crude oil and brine. The IFT is a measure of the energy required to create an interface between two immiscible liquids. High IFT contributes to the trapping of oil in the pore spaces of the reservoir rock.
This compound, with its amphiphilic nature, preferentially adsorbs at the oil-water interface. The hydrophobic nonylphenol tail partitions into the oil phase, while the hydrophilic sulfate head remains in the aqueous phase. This molecular arrangement disrupts the cohesive forces at the interface, leading to a significant reduction in IFT. A study on Ammonium nonylphenol polyoxyethylene ether sulfate (NPSA) demonstrated its ability to lower surface tension. researchgate.net The study found that with an increase in temperature, the critical micelle concentration (cmc) of NPSA increases, while the minimum surface tension (γcmc) decreases. researchgate.net The addition of NaCl was found to decrease both the cmc and γcmc. researchgate.net
| Property | Condition | Value |
| Critical Micelle Concentration (cmc) | 40 °C, 0.50 mol/L NaCl | 2.253 × 10⁻⁴ mol/L |
| Minimum Surface Tension (γcmc) | 40 °C, 0.50 mol/L NaCl | 24.15 mN/m |
Table generated from data in a study on Ammonium nonylphenol polyoxyethylene ether sulfate (NPSA). researchgate.net
By lowering the IFT, the surfactant reduces the capillary forces that trap the oil, allowing it to be displaced by the injected fluid and mobilized towards the production wells.
Wettability Alteration Mechanisms Attributed to Surfactant Adsorption
Wettability describes the preference of a solid surface to be in contact with one fluid rather than another. In many oil reservoirs, the rock is initially water-wet, but over time can become oil-wet due to the adsorption of polar compounds from the crude oil. In an oil-wet reservoir, the oil adheres strongly to the rock surface, making it difficult to displace with water.
Anionic surfactants like this compound can alter the wettability of the reservoir rock from oil-wet to more water-wet. This is achieved through the adsorption of the surfactant molecules onto the rock surface. The hydrophobic tails of the surfactant can interact with the adsorbed oil components on the rock surface, while the hydrophilic heads orient towards the bulk water phase. This creates a new, water-wet surface, which facilitates the detachment of the oil film from the rock.
Studies on the adsorption of nonionic nonylphenol ethoxylates on sandstone have shown that the degree of ethoxylation influences the adsorption capacity, with lower ethoxylation leading to higher adsorption. nih.govnih.govfigshare.com The adsorption process for these surfactants was found to fit the Redlich-Peterson isotherm, indicating that adsorption can occur in both monolayers and multilayers. nih.govnih.govfigshare.com While these studies were not on the exact sulfated ammonium salt, they provide insight into the interaction of the nonylphenol ethoxylate structure with sandstone. A study on Ammonium nonylphenol polyoxyethylene ether sulfate (NPSA) indicated that its wettability performance is better than that of sodium dodecyl benzene (B151609) sulfonate. researchgate.net
Surfactant-Assisted Solubilization and Desorption in Environmental Remediation Studies
The principles of surfactant action are also applied in the remediation of soil and groundwater contaminated with hydrophobic organic compounds (HOCs), such as polycyclic aromatic hydrocarbons (PAHs). The low aqueous solubility and strong adsorption of HOCs to soil particles make their removal challenging.
Surfactants can enhance the remediation of contaminated sites through two primary mechanisms: solubilization and desorption. When the concentration of a surfactant in an aqueous solution is above its CMC, the surfactant molecules form micelles. The hydrophobic cores of these micelles can encapsulate HOC molecules, effectively increasing their apparent solubility in water. This process, known as micellar solubilization, facilitates the transport of the contaminants from the soil matrix to the aqueous phase, where they can be more readily treated or removed.
Furthermore, surfactant molecules can compete with HOCs for adsorption sites on soil particles. By adsorbing to the soil surface, surfactants can lower the interfacial tension between the soil and water, reducing the energy required for the HOCs to desorb from the soil. Studies on nonionic surfactants have shown that they can enhance the desorption of PAHs from contaminated soil. nih.govnih.gov The effectiveness of this process is dependent on the properties of the surfactant, its concentration, and the nature of the soil and contaminant. nih.govnih.gov
Regulatory Science and Policy Implications: an Academic Research Perspective
Advancements in Environmental Monitoring Strategies for Related Compounds
Academic research has been instrumental in developing and refining the analytical methods necessary to detect and quantify nonylphenol ethoxylates (NPEs) and their degradation products in various environmental matrices. The complexity of these compounds, which exist as mixtures of isomers and oligomers, presents significant analytical challenges. subsportplus.eu
Early monitoring efforts often relied on less specific methods, but the need for more accurate risk assessments has driven the development of highly sophisticated techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are now standard methods for the environmental detection and quantification of NPEs and nonylphenol (NP). researchgate.net These methods allow for the separation and identification of individual isomers and ethoxymers, providing a more detailed picture of environmental contamination.
Recent academic advancements have focused on several key areas:
Increased Sensitivity and Accuracy: Researchers continuously work to lower the detection limits of analytical instruments, enabling the measurement of trace concentrations of these pollutants in water, sediment, and biota. canada.ca This is crucial for assessing compliance with stringent environmental quality standards.
Matrix-Specific Extraction and Clean-up: The diverse nature of environmental samples (e.g., wastewater, river water, soil, sludge) requires tailored methods for extracting the target compounds and removing interfering substances. nih.gov Academic literature is rich with studies optimizing these sample preparation steps.
Passive Sampling Techniques: To overcome the limitations of traditional grab sampling, which only provides a snapshot in time, researchers have developed and validated passive sampling devices. These devices accumulate pollutants over time, providing a time-weighted average concentration that can be more relevant for assessing chronic exposure risks.
Biomonitoring: In addition to measuring concentrations in environmental media, academic studies have explored the use of bioindicator species to monitor the uptake and effects of NPEs in living organisms. This provides a more direct measure of bioavailability and potential ecological impact.
The table below highlights some of the key analytical techniques used in the environmental monitoring of NPEs and their derivatives.
| Analytical Technique | Description | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | A technique used to separate, identify, and quantify each component in a mixture. researchgate.net | Suitable for a wide range of NPEs and their degradation products. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | An analytical method that combines the features of gas-chromatography and mass spectrometry to identify different substances within a test sample. researchgate.net | Provides high sensitivity and specificity for volatile and semi-volatile compounds. |
| Passive Sampling | The use of a collecting medium to accumulate chemicals from the environment over time. | Provides time-weighted average concentrations, useful for long-term exposure assessment. |
| Biomonitoring | The use of organisms to assess environmental contamination. | Indicates the bioavailability and potential ecological effects of pollutants. |
Academic Research on the Development of Safer Chemical Alternatives and Substitution Strategies
In response to the environmental concerns associated with nonylphenol ethoxylates (NPEs), a significant area of academic research has focused on the identification, development, and evaluation of safer alternatives. This work is often conducted in collaboration with industry and regulatory bodies to ensure that substitutes are not only effective but also environmentally benign.
The U.S. Environmental Protection Agency (EPA), through its Design for the Environment (DfE) program, has actively partnered with academia and industry to assess alternatives to NPEs. epa.gov This program has developed criteria for safer surfactants and has evaluated numerous potential substitutes. epa.gov Academic research contributes to this effort by providing the fundamental scientific data needed to assess the environmental fate and toxicity of these alternatives.
Key research areas in the development of safer alternatives include:
Biodegradability Studies: A primary drawback of NPEs is their slow degradation and the formation of persistent, toxic metabolites like nonylphenol. epa.gov Academic research investigates the biodegradability of potential alternatives to ensure they break down into harmless substances in the environment.
Toxicity Profiling: Researchers conduct comprehensive toxicological studies on alternative surfactants to assess their potential effects on aquatic organisms and human health. This includes evaluating acute and chronic toxicity, as well as potential endocrine-disrupting activity. fibre2fashion.com
Performance Evaluation: For an alternative to be a viable substitute, it must perform its intended function (e.g., as a detergent or emulsifier) effectively. Academic studies often compare the performance of new surfactants to that of traditional NPEs in various applications.
Synthesis of Bio-based Surfactants: A promising area of research is the development of surfactants from renewable resources, such as polysaccharides. turi.org These bio-based alternatives are often more biodegradable and have a lower environmental footprint. For example, research has explored the use of polygalacturonic acid (PGA), derived from pectin, to create novel surfactants. turi.org
The table below lists some examples of safer alternatives to NPEs that have been identified through research and assessment programs.
| Alternative Surfactant Class | Examples | Key Features |
| Alcohol Ethoxylates | Linear and branched alcohol ethoxylates | Generally biodegrade more readily than NPEs. |
| Alkyl Polyglucosides (APGs) | Decyl glucoside, Lauryl glucoside | Derived from renewable resources (sugars and fatty alcohols) and are readily biodegradable. |
| Sorbitan Esters | Sorbitan monostearate | Bio-based and often used in food and cosmetic applications. fibre2fashion.com |
| Sulfonates | Sodium lauryl sulfate (B86663), Benzenesulfonic acid C10-13-alkyl derivatives | Anionic surfactants with a long history of use and well-characterized environmental profiles. fibre2fashion.com |
| Polysaccharide-based Surfactants | Modified polygalacturonic acid (PGA) | Bio-based and can be engineered for specific cleaning applications. turi.org |
Contributions to Methodologies for Environmental Exposure and Risk Assessment (excluding specific hazard data)
Academic research plays a crucial role in developing and refining the methodologies used for environmental exposure and risk assessment of chemicals like ammonium (B1175870) 2-(4-nonylphenoxy)ethyl sulfate and other nonylphenol ethoxylate (NPE) derivatives. These methodologies provide the scientific foundation for regulatory decision-making.
One of the key contributions of academia is the development of models to predict the environmental fate and transport of these substances. These models consider factors such as the chemical's physical-chemical properties, its release patterns from various sources, and the characteristics of the receiving environment (e.g., rivers, lakes). This allows for the estimation of predicted environmental concentrations (PECs) in different environmental compartments.
Another important area of academic contribution is the refinement of exposure assessment techniques. This includes:
Source-to-Dose Modeling: Researchers develop models that link the sources of a chemical to the ultimate exposure of organisms in the environment. This can involve complex modeling of "down-the-drain" releases from consumer and industrial products, transport through wastewater treatment systems, and dispersion in aquatic environments. canada.ca
Food Chain Modeling: To assess the potential for bioaccumulation and biomagnification, academic studies develop models that track the transfer of these compounds through aquatic and terrestrial food webs.
Probabilistic Risk Assessment: Moving beyond deterministic, single-value risk assessments, academic research has advanced the use of probabilistic methods. These approaches incorporate variability and uncertainty in exposure and effects data to provide a more realistic distribution of potential risks.
Furthermore, academia has been at the forefront of developing integrated risk assessment frameworks. These frameworks aim to provide a more holistic view of risk by considering multiple exposure pathways and effects on both human health and the environment. The International Programme on Chemical Safety (IPCS) has championed this integrated approach, and academic case studies on chemicals like nonylphenol have been instrumental in demonstrating its application. who.int
The table below outlines key components of environmental risk assessment methodologies that have been advanced by academic research.
| Methodological Component | Description | Academic Contribution |
| Environmental Fate Modeling | Predicting the distribution and transformation of a chemical in the environment. | Development of sophisticated models that incorporate a wide range of environmental parameters. |
| Exposure Assessment | Estimating the magnitude, frequency, and duration of contact with a chemical. | Refinement of source-to-dose models and food chain bioaccumulation models. researchgate.net |
| Risk Characterization | Comparing exposure estimates with ecotoxicological data to determine the likelihood of adverse effects. | Advancement of probabilistic risk assessment techniques and integrated risk assessment frameworks. |
| Monitoring Data Analysis | Using environmental monitoring data to validate and refine risk assessments. | Development of statistical methods to analyze trends and patterns in monitoring data. canada.ca |
Future Research Directions and Unexplored Avenues for Ammonium 2 4 Nonylphenoxy Ethyl Sulfate
Development of Next-Generation Analytical Techniques for Ultra-Trace Detection and Speciation
A primary challenge in the environmental monitoring of Ammonium (B1175870) 2-(4-nonylphenoxy)ethyl sulfate (B86663) is its detection at ultra-trace concentrations and the differentiation of its various structural isomers and degradation products. Commercially available nonylphenol ethoxylates are complex mixtures of isomers and homologues, which complicates analysis. industrialchemicals.gov.au Future research must focus on developing more sensitive and specific analytical methods.
Current detection relies heavily on techniques like gas chromatography/mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC/MS). nih.govbibliotekanauki.pl However, to understand the full environmental impact, there is a need for methods that can distinguish between the parent compound, its shorter-chain ethoxylate intermediates, and its carboxylated or sulfated metabolites in complex matrices like wastewater, sediment, and soil. industrialchemicals.gov.aubibliotekanauki.plepa.gov
Future avenues for research include:
High-Resolution Mass Spectrometry (HRMS): Implementing HRMS techniques like time-of-flight (TOF) or Orbitrap mass spectrometry can provide the mass accuracy and resolution needed to identify and quantify a wide array of transformation products without the need for specific analytical standards for each compound.
Advanced Sample Preparation: Developing novel solid-phase extraction (SPE) materials and microextraction techniques will be crucial for concentrating analytes from environmental samples and removing interfering substances, thereby improving detection limits.
Speciation Analysis: Creating analytical workflows that combine highly efficient chromatographic separation with sensitive detection to resolve and quantify individual isomers of the 4-nonylphenol (B119669) group. This is critical because the environmental fate and toxicity can vary between different isomers.
Table 1: Advanced Analytical Techniques for Surfactant Analysis
| Technique | Application in Surfactant Analysis | Future Research Focus |
|---|---|---|
| HPLC-MS/MS | Simultaneous determination of alkylphenol ethoxylates and their degradation products in various environmental samples. bibliotekanauki.pl | Improving ionization efficiency for sulfated esters and enhancing sensitivity for ultra-trace detection. |
| GC/MS | Analysis of volatile and semi-volatile degradation products, such as nonylphenol (NP). nih.gov | Developing derivatization methods to analyze less volatile metabolites like carboxylates. |
| Capillary Electrophoresis (CE) | Investigating the surface activity and adsorption behavior of ethoxylated surfactants at interfaces. nih.gov | Coupling CE with mass spectrometry for simultaneous separation and identification of complex mixture components. |
| LC-QTOF-MS | Non-targeted screening and identification of unknown biotransformation products in wastewater. researchgate.net | Building spectral libraries for APE sulfate metabolites to facilitate faster identification. |
Advanced Computational Modeling for Long-Term Environmental Fate and Transport Predictions
Predicting the long-term environmental behavior of Ammonium 2-(4-nonylphenoxy)ethyl sulfate is essential for comprehensive risk assessment. Advanced computational modeling offers a powerful tool to simulate its fate and transport under various environmental conditions. While significant research exists on the biodegradation of APEs, with half-lives ranging from days to weeks, their degradation products can be more persistent. nih.govnih.govnih.gov
Future research should leverage computational approaches to:
Quantitative Structure-Activity Relationship (QSAR) Models: Develop and refine QSAR models specifically for alkylphenol ethoxylate sulfates. These models can predict properties like biodegradability, toxicity, and bioaccumulation based on molecular structure, helping to screen potential alternatives. researchgate.net
Molecular Dynamics (MD) Simulations: Employ MD simulations to understand the fundamental interactions of the surfactant with soil particles, sediments, and biological membranes at an atomic level. nih.gov This can provide insights into partitioning behavior and bioavailability.
Catchment-Scale Transport Models: Integrate data on degradation kinetics and partitioning into larger hydrological and environmental models. This will allow for the prediction of concentrations in surface waters and sediments at a regional scale, accounting for inputs from sources like wastewater treatment plants. researchgate.net
Synergistic Effects in Multi-Component Formulations and Environmental Mixtures
Surfactants like this compound are rarely present in isolation, either in commercial products or in the environment. mdpi.com They are part of complex formulations and, upon release, mix with a multitude of other chemicals in wastewater and natural waters. mdpi.com The interactions within these mixtures can lead to synergistic (greater than additive) or antagonistic (less than additive) effects on both performance and toxicity.
Unexplored avenues in this area include:
Toxicity of Mixtures: Most ecotoxicity data is for individual surfactants, but mixtures are the reality in the environment. researchgate.netmdpi.com Future studies must assess the combined toxic effects of APE sulfates with other common co-contaminants (e.g., other surfactants, pesticides, pharmaceuticals) on aquatic organisms. Some studies have already shown that surfactant mixtures can have antagonistic toxic effects, being less toxic than expected based on individual components. mdpi.com
Performance in Formulation: In industrial and consumer products, surfactants are blended to achieve specific properties like enhanced stability or reduced irritation. mdpi.com Research into the phase behavior and intermolecular interactions of this compound with other formulation components, such as polymers and co-surfactants, can lead to more efficient and potentially more environmentally benign products. nih.gov
Influence on Contaminant Bioavailability: Surfactants can form micelles that solubilize other hydrophobic pollutants, potentially increasing their mobility and bioavailability in the environment. nih.gov Investigating how this compound influences the transport and uptake of other persistent organic pollutants is a critical area for future research.
Deeper Elucidation of Structure-Activity Relationships Governing Environmental Degradation and Interfacial Behavior
The molecular structure of a surfactant dictates its function and fate. For this compound, key structural features include the branched nonyl group, the ethylene (B1197577) oxide (EO) chain, and the terminal sulfate group. Understanding how these features influence its properties is crucial for predicting its environmental impact and designing safer alternatives.
Key research questions to be addressed:
Impact of Ethoxylation: The length of the EO chain is a critical factor. Studies on related surfactants show that the degree of ethoxylation affects surface activity, adsorption at interfaces, and biodegradation pathways. nih.govmdpi.com A systematic investigation into how varying the EO chain length of nonylphenol ethoxylate sulfates impacts their degradation rate and the formation of persistent metabolites is needed.
Role of the Sulfate Group: The addition of the anionic sulfate headgroup significantly alters the surfactant's properties compared to its non-ionic nonylphenol ethoxylate precursor, influencing its water solubility, interaction with surfaces, and toxicity.
Branched vs. Linear Alkyl Chains: The branched structure of the nonylphenol isomer is a primary reason for its slower biodegradation compared to linear alkylphenol ethoxylates. service.gov.uk Further research could quantify these differences for the sulfated derivatives and explore enzymatic systems capable of cleaving these branched structures more efficiently.
Exploration of Novel Green Synthetic Routes and Biotransformation Pathways
Concerns over the environmental impact of APEs have driven a search for greener alternatives and more sustainable production methods. chemanager-online.comagritechem.com This includes both the synthesis of the surfactant itself and its ultimate breakdown in the environment.
Future research should focus on:
Enzymatic Synthesis: The use of enzymes, such as lipases and proteases, offers a promising route for producing surfactants under milder conditions with higher selectivity, potentially reducing hazardous byproducts. dtu.dktandfonline.comtandfonline.com Research could explore the enzymatic sulfation of bio-based alkylphenol ethoxylates or the synthesis of entirely new bio-based surfactants with similar properties.
Renewable Feedstocks: A major push in the surfactant industry is the shift from petrochemical feedstocks to renewable resources like plant oils, sugars, and agricultural waste. agritechem.comcroda.com The development of "drop-in" replacements for the nonylphenol hydrophobe using renewable materials is a key goal.
Enhanced Biotransformation: The environmental degradation of nonylphenol ethoxylates proceeds through the shortening of the ethoxylate chain, potentially forming more toxic and persistent nonylphenol. researchgate.netnih.govresearchgate.net A deeper understanding of the microbial pathways and enzymes involved in this process is vital. nih.govnih.gov Research aimed at identifying or engineering microorganisms and enzymes that can completely mineralize the compound, including cleaving the aromatic ring, would be a significant breakthrough. researchgate.net
Table 2: Biodegradation Pathways of Nonylphenol Ethoxylates (NPEOs)
| Condition | Primary Degradation Pathway | Key Metabolites | Reference |
|---|---|---|---|
| Aerobic | Sequential shortening of the ethoxylate chain. | Short-chain NPEOs, Carboxylated NPEOs (NPECs). | researchgate.net |
| Anaerobic | Degradation is slower; can lead to the formation of nonylphenol. | Nonylphenol (NP), Short-chain NPEOs. | nih.gov |
| Microbial (Pure Culture) | Successive exoscission of single ethoxylate units. | Acetaldehyde, shorter NPEO homologs. | nih.gov |
| Hepatic (Fish) | Glucuronidation of the parent compound is a major route. | Glucuronide conjugates of 4-nonylphenol. | researchgate.net |
Integration of Mechanistic Studies with Sustainable Technology Development
The ultimate goal of research into this compound is to inform the development of safer, more sustainable technologies. cesio.eu This requires a tight integration of fundamental mechanistic studies with applied product development.
Key areas for integration include:
Designing for Degradability: Using the knowledge gained from structure-activity relationship studies (Section 8.4) and biotransformation pathway analysis (Section 8.5) to design new surfactant molecules that perform effectively but degrade rapidly and completely into benign substances. agritechem.com
Advanced Wastewater Treatment: Developing and optimizing tertiary wastewater treatment technologies, such as advanced oxidation processes or specialized bioreactors, that are specifically targeted to remove persistent APE metabolites identified through advanced analytical techniques (Section 8.1).
Informing Regulation: Providing robust scientific data from detection, modeling, and toxicity studies to help regulatory agencies establish environmental quality standards and promote the transition to safer alternatives. ca.gov The surfactant industry is increasingly responding to these challenges through innovations in bio-based feedstocks, fermentation, and carbon capture technologies. chemanager-online.comchemanager-online.com
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Ammonium 2-(4-nonylphenoxy)ethyl sulfate, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via sulfation of nonylphenol ethoxylates. Key steps include:
- Condensation : Reacting 4-nonylphenol with ethylene oxide to form the ethoxylate intermediate .
- Sulfation : Treating the intermediate with sulfuric acid or chlorosulfonic acid, followed by neutralization with ammonium hydroxide .
- Optimization : Adjust molar ratios (e.g., ethylene oxide:nonylphenol), control sulfation temperature (40–60°C), and monitor pH during neutralization to minimize byproducts like unsulfated residues .
- Analytical Validation : Use LC-MS to confirm sulfation efficiency and FT-IR for sulfate ester (-OSO₃⁻) identification .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- Chromatography : HPLC with UV detection (λ = 220–254 nm) separates sulfated and non-sulfated species .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm ethoxy chain length (δ 3.5–4.0 ppm for -OCH₂CH₂O-) and sulfate group integration .
- High-resolution MS : Verify molecular ion ([M-NH₄]⁻) and fragment ions (e.g., m/z 265 for nonylphenol moiety) .
- Quantitative Assays : Ion chromatography (IC) for sulfate content determination .
Q. How does environmental pH influence the compound’s stability and degradation pathways?
- Hydrolysis : Under acidic conditions (pH < 4), the sulfate ester bond hydrolyzes to regenerate nonylphenol ethoxylates. Alkaline conditions (pH > 9) promote cleavage of the ethoxy chain .
- Experimental Design : Conduct accelerated stability studies (40°C, 75% RH) across pH 3–10, with LC-MS tracking degradation products like 4-nonylphenol (toxic endocrine disruptor) .
Advanced Research Questions
Q. What computational models predict the compound’s interfacial behavior in surfactant studies?
- Molecular Dynamics (MD) Simulations : Model micelle formation using software like GROMACS. Key parameters include:
- Critical micelle concentration (CMC) derived from hydrophobic tail (nonylphenol) and hydrophilic head (sulfate) interactions .
- Free energy of adsorption at air-water interfaces .
- Validation : Compare simulated CMC (~0.1–1 mM) with experimental tensiometry data .
Q. How do discrepancies arise in ecotoxicity data, and how can they be resolved?
- Data Contradictions : Variability in Daphnia magna 48-h LC₅₀ values (e.g., 2–10 mg/L) may stem from:
- Impurities (e.g., residual nonylphenol) .
- Differences in test media ionic strength affecting bioavailability .
- Mitigation : Standardize test protocols (OECD 202) and pre-purify the compound via column chromatography .
Q. What mechanistic insights explain its inhibition of cytochrome P450 enzymes?
- In Vitro Assays : Incubate with human liver microsomes and CYP3A4/CYP2D6 isoforms. Monitor metabolite formation via LC-MS/MS .
- Hypothesis : Sulfate group’s electronegativity may block enzyme active sites or disrupt redox cycling. Confirm via X-ray crystallography or docking studies .
Methodological Challenges and Solutions
Q. How can researchers address low recovery rates in solid-phase extraction (SPE) during environmental sampling?
- SPE Optimization :
- Sorbent Choice : Use mixed-mode (C18 + anion exchange) cartridges to retain ionic and non-ionic species .
- Elution : Combine methanol (for nonylphenol) with 2% NH₄OH in methanol (for sulfate ester) .
- Recovery Validation : Spike samples with deuterated analogs (e.g., d₄-nonylphenol) for internal calibration .
Q. What strategies improve reproducibility in heterogeneous catalysis studies involving this compound?
- Catalyst Screening : Test metal oxides (e.g., TiO₂, ZnO) for sulfate ester cleavage under UV light .
- Kinetic Monitoring : Use in-situ ATR-FTIR to track real-time reaction progress and avoid side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
